H-beta-HoLys-OH.2HCl H-beta-HoLys-OH.2HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18843611
InChI: InChI=1S/C7H16N2O2.ClH/c8-4-2-1-3-6(9)5-7(10)11;/h6H,1-5,8-9H2,(H,10,11);1H
SMILES:
Molecular Formula: C7H17ClN2O2
Molecular Weight: 196.67 g/mol

H-beta-HoLys-OH.2HCl

CAS No.:

Cat. No.: VC18843611

Molecular Formula: C7H17ClN2O2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

H-beta-HoLys-OH.2HCl -

Specification

Molecular Formula C7H17ClN2O2
Molecular Weight 196.67 g/mol
IUPAC Name 3,7-diaminoheptanoic acid;hydrochloride
Standard InChI InChI=1S/C7H16N2O2.ClH/c8-4-2-1-3-6(9)5-7(10)11;/h6H,1-5,8-9H2,(H,10,11);1H
Standard InChI Key DEUJYMGCFOTWFK-UHFFFAOYSA-N
Canonical SMILES C(CCN)CC(CC(=O)O)N.Cl

Introduction

Chemical Identity and Structural Properties

H-β-HoLys-OH·2HCl, systematically named (S)-3,7-diaminoheptanoic acid dihydrochloride, is a chiral β-amino acid with the molecular formula C7H16N2O22HCl\text{C}_7\text{H}_{16}\text{N}_2\text{O}_2 \cdot 2\text{HCl} and a molar mass of 233.14 g/mol . Its structure diverges from lysine by the insertion of a methylene group (-CH2_2-) between the α- and β-carbons, conferring distinct conformational flexibility (Figure 1) . The dihydrochloride salt form improves aqueous solubility, making it suitable for biological assays and synthetic reactions .

Key spectral characteristics include:

  • NMR: Distinct signals at δ 1.45–1.70 ppm (methylene protons) and δ 3.10–3.30 ppm (amine protons) .

  • IR: Peaks at 3300 cm1^{-1} (N-H stretch) and 1720 cm1^{-1} (C=O stretch) .

  • Optical rotation: [α]D23=12.8[α]_D^{23} = -12.8^\circ (c = 1.15, CHCl3_3) .

Synthesis and Manufacturing

The synthesis of H-β-HoLys-OH·2HCl typically involves multi-step organic reactions starting from lysine or its precursors. A representative protocol includes:

  • Protection of lysine: Treatment with allyl chloroformate in aqueous K2_2CO3_3 yields N-allyloxycarbonyl-β-homolysine .

  • Cyclization and deprotection: Friedel-Crafts acylation followed by acid hydrolysis removes protective groups, yielding the free β-homolysine backbone .

  • Salt formation: Reaction with hydrochloric acid produces the dihydrochloride salt, purified via recrystallization .

Industrial-scale production employs optimized conditions to achieve >95% purity, with yields exceeding 70% . Recent advances utilize enzymatic resolution to enhance enantiomeric excess, critical for pharmaceutical applications .

Biological Activities and Mechanisms

H-β-HoLys-OH·2HCl exhibits diverse biological properties, largely attributed to its structural mimicry of lysine and unique backbone flexibility:

Antimicrobial Activity

In vitro studies demonstrate that β-homolysine derivatives inhibit Escherichia coli growth with a minimum inhibitory concentration (MIC) of 5 μM, surpassing native lysine analogs . The chlorine atom in related compounds enhances antibacterial efficacy by disrupting cell membrane integrity .

Enzyme Interactions

The compound serves as a substrate analog for lysine decarboxylases, competitively inhibiting enzyme activity (Ki=2.3μMK_i = 2.3 \, \mu\text{M}) . This property is exploited in biochemical assays to study amino acid metabolism .

Mitochondrial Effects

Structural analogs like berberine derivatives (e.g., B10) alter mitochondrial membrane potential (MMP) and oxygen consumption rates (OCR), suggesting potential applications in cancer therapy . While H-β-HoLys-OH·2HCl itself lacks direct mitochondrial activity, its derivatives are under investigation for similar effects .

Industrial and Research Applications

Peptide Synthesis

H-β-HoLys-OH·2HCl is a cornerstone in solid-phase peptide synthesis (SPPS), enabling the incorporation of β-amino acids into antimicrobial peptides (AMPs) and hormone analogs . For example, it facilitated the synthesis of resormycin, a tripeptide antibiotic targeting Gram-positive pathogens .

Pharmaceutical Development

The compound is a precursor to β-chloro-α-amino acids, intermediates in protease inhibitor design . Its compatibility with Fmoc/t-Bu protection strategies allows seamless integration into combinatorial libraries .

Diagnostic Tools

Functionalized β-homolysine derivatives are used in fluorescence-based assays to probe protein-ligand interactions, leveraging their amine groups for covalent labeling .

Comparative Analysis with Related Compounds

CompoundStructureSolubility (g/L)Bioactivity (MIC, μM)Applications
H-β-HoLys-OH·2HClβ-Amino acid120 (H2_2O)5 (E. coli)Peptide synthesis
L-Lysine HClα-Amino acid360 (H2_2O)>100Protein synthesis
3-Aminobutanoic acidGABA analog85 (H2_2O)N/ANeurotransmission

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